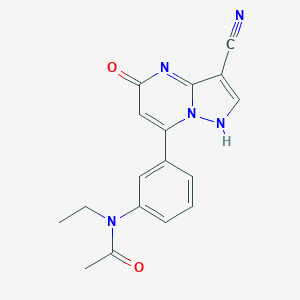cyclohexa-1,3,5-triene-1-carboxylic acid CAS No. 176850-22-9](/img/structure/B116442.png)
6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, also known as 6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can be achieved through a multi-step reaction pathway.
Starting Materials
Cyclohexene, 13C6-labeled benzene, Bromine, Sodium hydroxide, 2-Methylpropan-2-ol, Triethylamine, Diisopropylcarbodiimide, N-Hydroxysuccinimide, N,N-Dimethylformamide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Methanol, Wate
Reaction
Cyclohexene is first reacted with bromine to form 1,2-dibromocyclohexene., 1,2-dibromocyclohexene is then treated with 13C6-labeled benzene in the presence of sodium hydroxide to form 1,2,3,4,5,6-hexabromocyclohexane., The hexabromocyclohexane is then reacted with 2-methylpropan-2-ol and triethylamine to form the corresponding tert-butyl ether., The tert-butyl ether is then treated with diisopropylcarbodiimide and N-hydroxysuccinimide in N,N-dimethylformamide to form the corresponding N-hydroxysuccinimide ester., The N-hydroxysuccinimide ester is then reacted with 6-aminocyclohexa-1,3,5-triene-1-carboxylic acid in the presence of triethylamine to form the desired compound., The crude product is purified using a combination of acid-base extraction, recrystallization, and chromatography techniques to yield the final product.
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)/i4+1,5+1,6+1,7+1,8+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHHEDJDSLEKK-VFESMUGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methylpropan-2-yl)oxycarbonylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
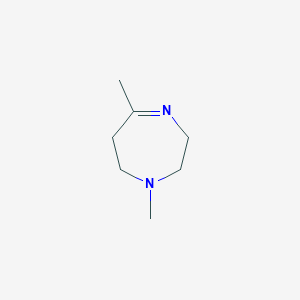
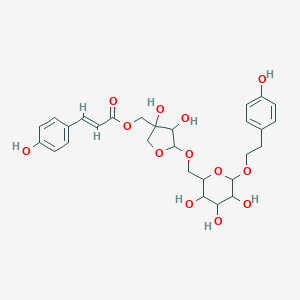
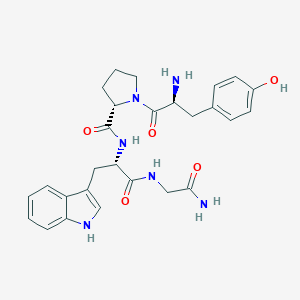
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
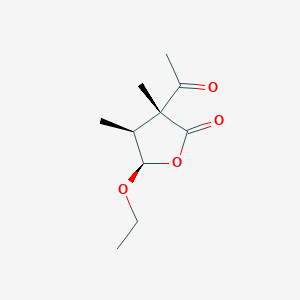
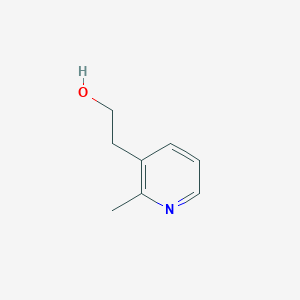
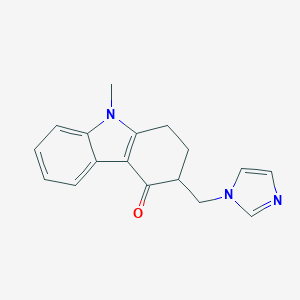
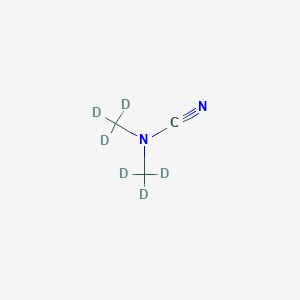
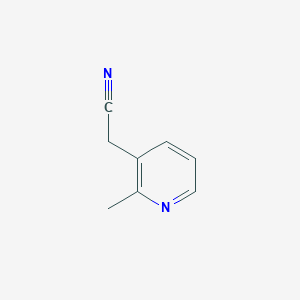
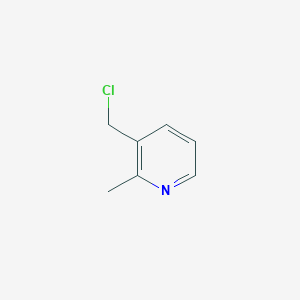
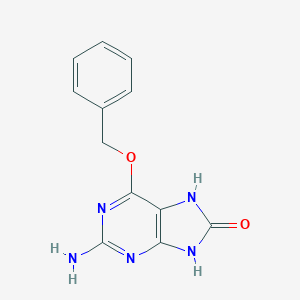
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
